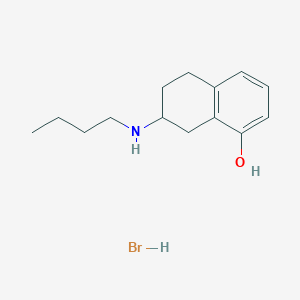
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure that includes a butylamino group attached to a tetrahydronaphthalenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps. One common method starts with the preparation of the naphthalenol backbone, followed by the introduction of the butylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of hydrobromic acid in the final step helps to form the hydrobromide salt, which is often the preferred form for various applications due to its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalenol backbone.
Substitution: The butylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce more saturated analogs of the original compound.
Applications De Recherche Scientifique
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets. The butylamino group can interact with various receptors or enzymes, modulating their activity. The naphthalenol backbone may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalenol derivatives and butylamino-substituted molecules. Examples include:
- 5,6,7,8-Tetrahydronaphthalen-1-ol
- N-Butyl-1-naphthylamine
Uniqueness
What sets 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide apart is its unique combination of the butylamino group and the tetrahydronaphthalenol backbone. This combination provides distinct chemical properties and potential for diverse applications that are not observed in similar compounds.
Propriétés
Numéro CAS |
81185-34-4 |
|---|---|
Formule moléculaire |
C14H22BrNO |
Poids moléculaire |
300.23 g/mol |
Nom IUPAC |
7-(butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-2-3-9-15-12-8-7-11-5-4-6-14(16)13(11)10-12;/h4-6,12,15-16H,2-3,7-10H2,1H3;1H |
Clé InChI |
MQOYZGGTSOPRQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1CCC2=C(C1)C(=CC=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


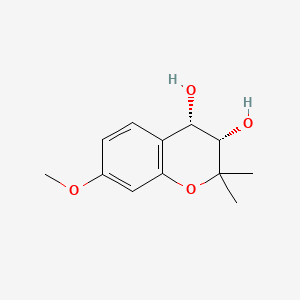
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
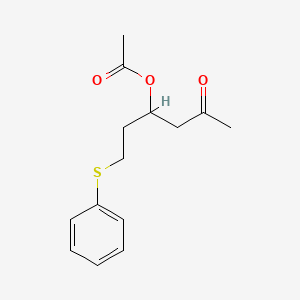
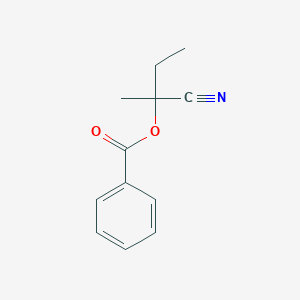
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
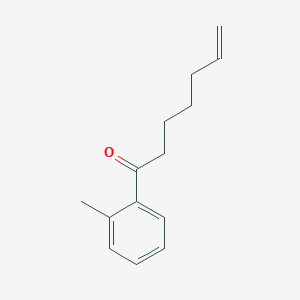
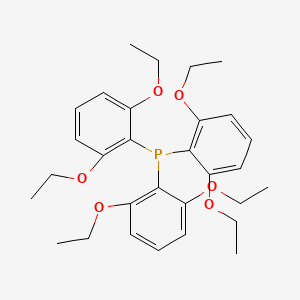
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)


